2-Methyl-1-phenyl-pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Chemical Research
The pyrrolidine scaffold is a privileged structure in drug discovery and chemical research, largely due to its unique three-dimensional properties. nih.govnih.govresearchgate.net As a saturated heterocyclic system, it allows for a greater exploration of chemical space compared to its flat, aromatic counterparts. nih.gov This is attributed to the sp³-hybridized carbon atoms within the ring, which contribute to molecular complexity and stereogenicity. nih.govnih.govresearchgate.net The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," further enhances its three-dimensional coverage. nih.govnih.govresearchgate.net
These structural features are not merely academic curiosities; they have profound implications for biological activity. The stereochemistry of substituents on the pyrrolidine ring can dramatically influence how a molecule interacts with biological targets like enzymes and receptors. nih.govnih.govresearchgate.net This has made the pyrrolidine nucleus one of the most favored scaffolds in pharmaceutical sciences, appearing in numerous FDA-approved drugs. nih.gov Beyond medicinal applications, pyrrolidine derivatives are widely utilized as organocatalysts, ligands for transition metals, and as chiral controllers in asymmetric synthesis. nih.gov The versatility of the pyrrolidine framework has led to its incorporation into agents with a wide spectrum of biological activities, including anticancer, antidiabetic, antibacterial, and antiviral properties. tandfonline.comtandfonline.comfrontiersin.org
Academic Context and Research Landscape of 2-Methyl-1-phenyl-pyrrolidine
The specific compound, this compound, is a substituted pyrrolidine that has been a subject of academic interest, particularly in the development of novel synthetic methodologies. Research has explored its synthesis through various catalytic processes. For instance, an iron-catalyzed reductive amination of levulinic acid derivatives has been shown to produce this compound in high yields. scispace.com This method highlights a switchable and efficient route to N-substituted pyrrolidines. scispace.com
The compound and its derivatives are also noted in the context of their potential pharmacological applications, though this article will not delve into specific dosages or effects. The structural motif of a phenyl group and a methyl group on the pyrrolidine ring is a feature in compounds studied for their interaction with biological systems. ontosight.ai The synthesis of various substituted pyrrolidines, including those with phenyl and methyl groups, is an active area of research, with a focus on creating libraries of compounds for further investigation. whiterose.ac.ukacs.org
Below is a table summarizing the key identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | 2-methyl-1-phenylpyrrolidine | nih.gov |
| Molecular Formula | C₁₁H₁₅N | nih.gov |
| Molecular Weight | 161.24 g/mol | nih.gov |
| CAS Number | 86971-17-7 | nih.gov |
Methodological Approaches in Pyrrolidine Chemistry Research
The synthesis of substituted pyrrolidines is a rich and diverse field of organic chemistry, with numerous methodological approaches developed to construct and functionalize this important heterocyclic system.
One of the most powerful and widely used methods is the 1,3-dipolar cycloaddition of azomethine ylides with various olefins. acs.orgrsc.org This strategy is highly efficient for creating densely substituted pyrrolidine rings with good stereocontrol. acs.org Multicomponent reactions (MCRs) have also emerged as a powerful tool, offering increased synthetic efficacy and atom economy. tandfonline.comtandfonline.com These reactions often involve the in-situ generation of azomethine ylides. tandfonline.comtandfonline.com
Other significant approaches include:
Intramolecular cyclization reactions: These can involve various strategies, such as the intramolecular Michael addition or the cyclization of amino alcohols. tandfonline.comorganic-chemistry.org
Catalytic enantioselective methods: The use of chiral catalysts, including those based on transition metals like iridium or copper, allows for the synthesis of specific enantiomers of substituted pyrrolidines. organic-chemistry.orgrsc.org
Domino and cascade reactions: These elegant processes combine multiple bond-forming events in a single synthetic operation, leading to the rapid construction of complex pyrrolidine structures. rsc.org For example, a reductive cleavage/Horner-Wadsworth-Emmons cascade has been developed to afford spirocyclic pyrrolidines. rsc.org
Functionalization of pre-existing pyrrolidine rings: This approach often starts with readily available chiral precursors like proline or 4-hydroxyproline, which are then chemically modified to introduce desired substituents. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
86971-17-7 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-methyl-1-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI Key |
QVVAILSOPPPFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1 Phenyl Pyrrolidine
Direct Synthetic Routes to the 2-Methyl-1-phenyl-pyrrolidine Core
Direct synthetic approaches aim to construct the this compound framework in a convergent manner. These routes often involve the formation of the pyrrolidine (B122466) ring, the introduction of the N-phenyl group, and the stereocontrolled placement of the C2-methyl group as key steps.
Cyclization Reactions for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to construct this five-membered heterocyclic system. One common approach is the reductive amination of dicarbonyl compounds. For instance, the reaction of 2,5-hexanedione (B30556) with aniline (B41778) in the presence of a reducing agent can lead to the formation of the corresponding N-phenyl-substituted pyrrolidine. nih.gov
Another powerful method involves the intramolecular cyclization of amino alcohols. This transformation can be achieved by converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine. A one-pot procedure using thionyl chloride for the chlorination of amino alcohols has been reported as an efficient method for synthesizing cyclic amines, including pyrrolidines. organic-chemistry.org Furthermore, iridium-catalyzed successive reductive amination of diketones with anilines provides a practical route to N-aryl-substituted pyrrolidines under mild conditions. nih.gov
Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted pyrrolidines. For example, a diastereoselective synthesis of functionalized pyrrolidines has been developed through a TiCl4-catalyzed multicomponent coupling reaction, which can construct up to three contiguous asymmetric centers in a single operation. nih.gov
N-Arylation Strategies for 1-Phenyl Substitution
The introduction of the phenyl group onto the nitrogen atom of the pyrrolidine ring is a key transformation in the synthesis of the target molecule. This is typically achieved through N-arylation reactions. The Goldberg reaction, a copper-catalyzed N-arylation of amides, and the related Ullmann condensation are classic methods for forming this bond, though they often require harsh reaction conditions. nih.gov
Modern advancements have led to the development of milder and more efficient catalytic systems. Copper-catalyzed N-arylation has seen significant improvement with the use of various ligands. For example, (S)-N-methylpyrrolidine-2-carboxylate has been identified as an effective ligand for the copper-catalyzed N-arylation of amides with aryl halides. nih.gov Similarly, diphenyl pyrrolidine-2-phosphonate has been used as a ligand in a copper-catalyzed system for the arylation of amines. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely employed for N-arylation. These methods offer a broad substrate scope and generally proceed under milder conditions than traditional copper-catalyzed reactions.
| Method | Catalyst | Ligand | Base | Typical Conditions |
|---|---|---|---|---|
| Ullmann Condensation | Copper | None (or simple ligands) | K₂CO₃, Cs₂CO₃ | High temperatures (>150 °C) |
| Goldberg Reaction | CuI | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | 110 °C, DMSO |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Phosphine-based (e.g., BINAP, XPhos) | NaOtBu, K₃PO₄ | Room temperature to moderate heating |
Stereocontrolled Methyl Group Introduction at the 2-Position
Controlling the stereochemistry of the methyl group at the C2 position is crucial for the synthesis of enantiomerically pure this compound. One effective strategy involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, such as the sec-butyllithium/sparteine system, followed by quenching with an electrophile. researchgate.net Transmetalation of the resulting organolithium species with a zinc salt can generate a stereochemically stable 2-pyrrolidinozinc reagent, which can then be coupled with a methylating agent. researchgate.net
Another approach utilizes chiral starting materials. For example, optically active prolinol can be converted into a 2-methylpyrrolidine (B1204830) derivative. google.com This process typically involves the conversion of the hydroxymethyl group of prolinol into a leaving group, such as a mesylate or tosylate, followed by reduction with a hydride reagent like lithium triethylborohydride. google.com
Biocatalytic methods also offer a powerful tool for stereocontrolled synthesis. Transaminases can be used for the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org
Synthesis of Chiral 2-Phenylpyrrolidine (B85683) Precursors
An alternative synthetic strategy involves the initial preparation of a chiral 2-phenylpyrrolidine precursor, which can then be further functionalized. This approach is particularly useful when the desired stereochemistry at the 2-position is established early in the synthetic sequence.
Enantioselective Approaches to 2-Phenylpyrrolidines
The enantioselective synthesis of 2-phenylpyrrolidines can be achieved through various catalytic asymmetric methods. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed as a highly enantioselective transformation. researchgate.netscilit.com This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and palladium-catalyzed coupling with an aryl halide. researchgate.net
Biocatalytic approaches have also proven effective. The use of transaminases for the reductive amination of 4-chloro-1-phenylbutan-1-one can produce chiral 2-phenylpyrrolidine with high enantiomeric excess. acs.org This biocatalytic strategy provides access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme. acs.org
| Substrate (ω-chloroketone) | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 4-chloro-1-phenylbutan-1-one | ATA-256 | (S)-2-phenylpyrrolidine | 81 | >99.5 |
| 4-chloro-1-phenylbutan-1-one | ATA-117 | (R)-2-phenylpyrrolidine | 70 | >99.5 |
| 4-chloro-1-(4-fluorophenyl)butan-1-one | ATA-256 | (S)-2-(4-fluorophenyl)pyrrolidine | 90 | >99.5 |
| 4-chloro-1-(4-fluorophenyl)butan-1-one | ATA-117 | (R)-2-(4-fluorophenyl)pyrrolidine | 62 | >99.5 |
Diastereoselective Synthesis of Substituted 2-Phenylpyrrolidines
The diastereoselective synthesis of pyrrolidines bearing a phenyl group at the 2-position, along with other substituents, can be accomplished through several methods. Multicomponent reactions are particularly well-suited for this purpose, as they can rapidly generate molecular complexity with stereocontrol. An asymmetric multicomponent reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been shown to produce highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.gov
Furthermore, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines provides a reliable method for the diastereoselective synthesis of α-substituted amines, which can then be cyclized to form substituted pyrrolidines. researchgate.net This approach allows for the predictable control of the stereochemistry at the newly formed stereocenter.
An in-depth examination of the synthetic methodologies for producing this compound reveals a variety of chemical strategies. These approaches range from the modification of existing pyrrolidine structures to the construction of the heterocyclic ring through advanced catalytic processes. This article focuses exclusively on these synthetic pathways, providing a detailed overview of derivatization routes and modern annulation techniques.
Reactivity and Transformation Pathways of 2 Methyl 1 Phenyl Pyrrolidine Derivatives
Rearrangement Reactions Involving 2-Methyl-1-phenyl-pyrrolidine Species
Rearrangement reactions provide powerful methods for skeletal transformations in organic synthesis. For derivatives of this compound, these reactions often proceed through ylide intermediates, leading to novel structural motifs.
Thermally Induced Chemical Rearrangements
While direct thermal rearrangements of this compound are not extensively documented, studies on closely related derivatives provide significant insight. A notable example is the rearrangement of 1-Methyl-1-acetylimide-2-phenylpyrrolidine, a derivative of the target compound. acs.org Such rearrangements are characteristic of processes involving the formation of an ylide, which can then undergo a jocpr.comwikipedia.org-shift.
This type of transformation is exemplified by the Stevens rearrangement, a well-established reaction for converting quaternary ammonium (B1175870) salts into rearranged amines using a strong base. wikipedia.org For this compound, this would first involve N-alkylation to form a quaternary ammonium salt, followed by deprotonation to generate a reactive ylide intermediate, which then rearranges.
Analogous thermal rearrangements have been observed in other N-aryl heterocyclic systems, such as the transformation of N-arylpiperidine N-oxides into O-arylhydroxylamines, which proceed through an intramolecular cyclic mechanism. researchgate.net These examples underscore the potential for thermally induced rearrangements in appropriately functionalized this compound systems.
Investigation of Mechanistic Pathways in Rearrangement Processes
The mechanism of the Stevens rearrangement has been a subject of considerable discussion, with multiple pathways proposed. wikipedia.org The reaction is initiated by the formation of an ammonium ylide from the corresponding quaternary ammonium salt in the presence of a strong base. wikipedia.org
The subsequent rearrangement of the ylide is the mechanistically complex step. Two primary pathways are considered:
Concerted Mechanism: This pathway is generally considered unlikely because it would require an antarafacial reaction mode, which is geometrically difficult, and it does not fully account for the observed stereochemistry. wikipedia.org
Stepwise Dissociative Mechanism: This is the more widely accepted mechanism, which involves the homolytic cleavage of the C-N bond in the ylide to form a diradical pair. jocpr.comwikipedia.org This radical couple is thought to be held within a solvent cage, which allows for the radical coupling to occur with a high degree of retention of configuration at the migrating carbon. jocpr.comwikipedia.org An alternative, though related, pathway suggests the formation of a cation-anion pair within a solvent cage. wikipedia.org
The choice between these pathways can be influenced by the substrate's structure, with evidence for the diradical mechanism being particularly strong. jocpr.com The study of these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of the rearrangement, making it a valuable tool in synthetic chemistry. nih.gov
Table 1: Proposed Mechanistic Pathways for the Stevens Rearrangement
| Mechanistic Pathway | Key Intermediate | Stereochemical Outcome | Supporting Evidence |
|---|---|---|---|
| Diradical Pair | Geminate radical pair in a solvent cage | Predominantly retention of configuration jocpr.comwikipedia.org | CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies, theoretical calculations jocpr.com |
| Ion Pair | Ion pair in a solvent cage | Retention of configuration wikipedia.org | Explains some products where radical pathways are less favorable |
| Concerted | Pericyclic transition state | Antarafacial geometry required (unlikely) wikipedia.org | Largely discounted based on stereochemical evidence |
Oxidative Transformations of the Pyrrolidine (B122466) Nucleus
The pyrrolidine nucleus within this compound is susceptible to oxidation, leading to a variety of functionalized products. A common transformation is the oxidation to a lactam (an amide within a cyclic system). The oxidation of N-phenylpyrrolidine, a close structural analog, has been proposed to generate an N-phenylpyrrolidinium species as a key intermediate. researchgate.net
A versatile method for the oxidation of N-protected pyrrolidines involves the generation of N-acyliminium ions. nih.gov These highly electrophilic intermediates can be formed through chemical oxidation using reagents like hypervalent iodine compounds. nih.gov Once formed, these N-acyliminium ions are readily trapped by various nucleophiles, allowing for the introduction of diverse functional groups at the α-position to the nitrogen.
For instance, treatment of N-protected pyrrolidines with iodine(III) reagents can lead to α-functionalized products. nih.gov This reactivity allows for the conversion of the C-H bond adjacent to the nitrogen into a new carbon-carbon or carbon-heteroatom bond.
Table 2: Examples of Oxidative Transformations of Pyrrolidine Derivatives
| Reagent(s) | Intermediate | Product Type | Reference |
|---|---|---|---|
| Ceria-supported gold nanoparticles / O₂ | N-phenylpyrrolidinium | Lactam | researchgate.net |
| PhI(OAc)₂ / TMSBr | N-acyliminium ion | α-hydroxy-β,β-dibromo-pyrrolidine | nih.gov |
Reductive Manipulations of Functionalized this compound Intermediates
Reductive processes are essential for removing functional groups or converting them into other moieties. In the context of functionalized this compound intermediates, reduction can be applied to manipulate substituents on either the pyrrolidine ring or the phenyl group.
For example, pyrrolidines functionalized with halogen or selenyl groups can undergo reductive removal of these substituents. The cyclization of N-(alkylidene)-homoallylamines with electrophiles like bromine or phenylselenenyl bromide yields 3-functionalized pyrrolidines. rsc.org These bromo- or phenylseleno-substituents can then be cleanly removed using reducing agents, providing a pathway to substituted pyrrolidines from acyclic precursors. rsc.org
Alternatively, functional groups on the phenyl ring can be targeted. A common synthetic sequence involves the electrophilic nitration of the aromatic ring, followed by the reduction of the resulting nitro group. The nitro group can be reduced to an amino group using a variety of reagents, such as catalytic hydrogenation or metals in acidic media. This transforms the electronic properties of the phenyl ring and provides a handle for further functionalization.
Table 3: Selected Reagents for the Reduction of a Nitro Group on the Phenyl Moiety
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol (B129727), room temperature | Amino group (-NH₂) |
| Sn, HCl | Heat | Amino group (-NH₂) |
| Fe, HCl | Heat | Amino group (-NH₂) |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidine and Phenyl Moieties
The dual nature of the this compound structure, with both an aliphatic heterocyclic ring and an aromatic ring, gives rise to distinct patterns of reactivity in substitution reactions.
Electrophilic Substitution: The phenyl group is the primary site for electrophilic aromatic substitution (SEAr). wikipedia.org The pyrrolidinyl substituent, specifically the nitrogen atom attached directly to the ring, acts as a powerful activating group. The nitrogen lone pair can be donated into the pi-system of the benzene (B151609) ring through resonance, increasing the ring's nucleophilicity and stabilizing the cationic intermediate (the sigma complex). wikipedia.org This directing effect preferentially guides incoming electrophiles to the ortho and para positions. wikipedia.org Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed readily at these positions. masterorganicchemistry.com
Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted products |
| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted products |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acyl substituted product (ortho position is sterically hindered) |
Nucleophilic Substitution: The this compound molecule is generally not susceptible to undergoing nucleophilic substitution. The electron-rich aromatic ring is deactivated towards nucleophilic aromatic substitution (SNAr) unless strong electron-withdrawing groups are present on the ring. researchgate.net Similarly, the C-H and C-C bonds of the pyrrolidine ring are not electrophilic and are resistant to attack by nucleophiles.
Instead, the molecule itself is more likely to act as a nucleophile. The lone pair of electrons on the nitrogen atom can attack various electrophiles. However, the nucleophilicity of the nitrogen is somewhat reduced compared to a simple dialkylamine because the lone pair is partially delocalized into the phenyl ring. The most significant reaction of this type is the attack on an alkyl halide to form a quaternary ammonium salt. This quaternization reaction is the essential first step in generating the ylide intermediates required for the rearrangement reactions discussed in section 3.1. wikipedia.org
Stereochemical Aspects and Asymmetric Synthesis of Chiral 2 Methyl 1 Phenyl Pyrrolidine Analogs
Enantiomeric and Diastereomeric Forms of 2-Methyl-1-phenyl-pyrrolidine Derivatives
The introduction of substituents onto the pyrrolidine (B122466) ring, as in this compound, can generate one or more chiral centers, leading to the existence of various stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but a different three-dimensional arrangement of atoms. masterorganicchemistry.com
Enantiomers : When a molecule has a single chiral center, like at the C-2 position of 2-methyl-pyrrolidine, it exists as a pair of non-superimposable mirror images known as enantiomers (e.g., (R)-2-methyl-1-phenyl-pyrrolidine and (S)-2-methyl-1-phenyl-pyrrolidine). masterorganicchemistry.com Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different interactions with other chiral molecules and polarized light. nih.gov
Diastereomers : The introduction of additional chiral centers, for instance, by substituting the phenyl ring or other positions on the pyrrolidine ring, gives rise to diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs when a molecule has two or more stereocenters, and at least one, but not all, of the chiral centers differ in configuration between the two molecules. masterorganicchemistry.comyoutube.com Unlike enantiomers, diastereomers have distinct physical properties (e.g., melting points, boiling points, solubility), which allows for their separation by techniques such as chromatography or crystallization. researchgate.netgavinpublishers.com
The maximum number of possible stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers. youtube.comyoutube.com For a derivative of this compound with three chiral centers, there could be a maximum of eight stereoisomers, comprising four pairs of enantiomers.
| Stereoisomer Relationship | Definition | Example Configuration (Hypothetical) | Key Differentiator |
|---|---|---|---|
| Enantiomers | Non-superimposable mirror images | (2R, 4S) vs. (2S, 4R) | All chiral centers are inverted. |
| Diastereomers | Stereoisomers that are not mirror images | (2R, 4S) vs. (2R, 4R) | At least one, but not all, chiral centers are inverted. |
| Meso Compounds | Achiral compounds with chiral centers and an internal plane of symmetry | (2R, 5S)-2,5-disubstituted pyrrolidine (with identical substituents) | Superimposable on its mirror image. |
Chiral Pool Synthesis Utilizing Natural Product Derivatives for Pyrrolidine Scaffolds
Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral pyrrolidine scaffolds, the amino acids L-proline and L-hydroxyproline are exceptionally valuable precursors. nih.govmdpi.comrsc.org This approach leverages the inherent stereochemistry of the natural product to construct more complex chiral molecules, ensuring the production of optically pure compounds with high yields. mdpi.com
(S)-prolinol, derived from the reduction of L-proline, is a common starting material for synthesizing various pyrrolidine-containing compounds. mdpi.com Similarly, Boc-protected trans-4-hydroxy-L-proline is another versatile starting point. For example, it can be converted into a ketoproline derivative through TEMPO oxidation, which then serves as a key intermediate for further elaboration. mdpi.com The versatility of proline as a chiral synthon has been demonstrated in the synthesis of a wide array of natural products, including pyrrolidine, pyrrolizidine, and indolizidine alkaloids. rsc.org
Asymmetric Catalytic Approaches for Enantioselective Synthesis
When chiral pool synthesis is not feasible, asymmetric catalysis provides powerful methods for the enantioselective synthesis of chiral pyrrolidines from prochiral starting materials. These methods involve the use of a chiral catalyst to control the stereochemical outcome of a reaction, often achieving high enantiomeric excess (ee).
Biocatalysis : Enzymes such as transaminases have emerged as highly effective catalysts for the asymmetric synthesis of 2-substituted pyrrolidines. nih.govacs.org This approach involves the reaction of ω-chloroketones with an amine donor, catalyzed by a specific transaminase. By selecting the appropriate enzyme, it is possible to access either enantiomer of the product with excellent enantioselectivity (often >99.5% ee) and good yields. nih.govacs.org
Metal Catalysis : Transition metal complexes featuring chiral ligands are widely used for enantioselective synthesis. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org Another strategy involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine followed by a ring expansion to generate chiral piperidines, showcasing the manipulation of the pyrrolidine ring itself. nih.gov Palladium-catalyzed α-arylation of N-Boc pyrrolidine is a direct method to prepare enantioenriched 2-phenylpyrrolidine (B85683) intermediates. ntnu.no
Organocatalysis : Chiral small organic molecules, particularly those derived from proline, are effective organocatalysts for a variety of asymmetric transformations. unibo.itmdpi.com These catalysts often operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react with high stereoselectivity. mdpi.com For example, diarylprolinol silyl (B83357) ethers are powerful organocatalysts for the asymmetric functionalization of aldehydes. unibo.it
| Catalytic Approach | Catalyst Example | Reaction Type | Key Advantages | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Biocatalysis | Transaminases | Reductive amination of ω-chloroketones | High enantioselectivity, mild reaction conditions, environmentally friendly. | Up to >99.5% nih.govacs.org |
| Metal Catalysis | Chiral Rhodium(II) complexes | Intramolecular C-H insertion | High diastereoselectivity, access to complex structures. | High enantio- and diastereocontrol reported. acs.org |
| Organocatalysis | Diarylprolinol silyl ethers | Functionalization of aldehydes/ketones | Metal-free, readily available catalysts, broad substrate scope. | High enantioselectivities are commonly achieved. unibo.it |
Diastereomer Separation and Purification Strategies
When a synthetic route produces a mixture of diastereomers, their separation is essential to obtain a single, pure stereoisomer. Due to their different physical properties, diastereomers can be separated using standard laboratory techniques.
Chromatography : High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative separation of diastereomers. nih.govresearchgate.netmdpi.com Chiral stationary phases (CSPs) can be used to separate enantiomers, while standard silica gel or reversed-phase columns are often sufficient for separating diastereomers. nih.govmdpi.com Automated high-throughput purification systems using preparative Liquid Chromatography-Mass Spectrometry (LCMS) are widely employed in industrial settings to isolate single diastereomers from complex mixtures. researchgate.net Recycling preparative HPLC is another technique that can enhance the separation of closely eluting compounds by repeatedly passing the sample through the column. ymc.co.jp
Crystallization : Diastereomeric resolution via crystallization is a classic and effective method. This involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized from the solution. gavinpublishers.com The choice of solvent and temperature can significantly influence the efficiency of the crystallization and the purity of the resulting diastereomer. gavinpublishers.com
Derivatization : In some cases, converting diastereomers into new derivatives can facilitate their separation. For example, reacting a mixture of chiral amines with a chiral acid chloride can produce diastereomeric amides, which may exhibit better separation characteristics on a chromatography column. researchgate.net
Stereochemical Control in Ring-Closing and Functionalization Reactions
Achieving stereochemical control during the formation and subsequent modification of the pyrrolidine ring is a cornerstone of modern asymmetric synthesis.
Ring-Closing Reactions : The stereochemistry of substituents can be set during the cyclization step that forms the pyrrolidine ring. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.orgrsc.org The choice of metal catalyst and chiral ligand is crucial for controlling the facial selectivity of the cycloaddition. Another approach is the intramolecular hydroamination of allenes catalyzed by chiral gold complexes, which yields vinyl pyrrolidines with high enantiomeric excess. organic-chemistry.org
Functionalization Reactions : Stereoselective functionalization of a pre-existing pyrrolidine ring is another key strategy. This can involve the direct functionalization of C-H bonds alpha to the nitrogen atom. nih.gov For instance, a one-pot C–H functionalization of unprotected cyclic amines can proceed via an intermolecular hydride transfer to generate an imine, which is then trapped by an organolithium reagent. This method can install a substituent with high diastereoselectivity. acs.org Recently, a photo-enzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocycles, combining a light-driven cross-coupling reaction with a biocatalytic carbene transfer to achieve excellent stereoselectivity. rsc.org The conformational biases of the pyrrolidine ring, which can be influenced by substituents, also play a significant role in directing the stereochemical outcome of these reactions. nih.govbeilstein-journals.org
Computational and Theoretical Investigations of 2 Methyl 1 Phenyl Pyrrolidine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure of 2-Methyl-1-phenyl-pyrrolidine. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
DFT methods, such as those employing the B3LYP functional, are widely used to optimize the molecular geometry and calculate electronic properties. researchgate.net For N-aryl pyrrolidine (B122466) systems, these calculations typically reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is generally localized on the electron-rich phenylamine moiety, while the LUMO is often distributed over the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Ab initio methods, while computationally more intensive, can offer higher accuracy for electronic properties. researchgate.net These methods are crucial for benchmarking results obtained from DFT. Electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) can be derived from these calculations. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. For this compound, the nitrogen atom and the phenyl ring are expected to be key sites of electronic activity.
Table 1: Calculated Electronic Properties of a Representative N-Aryl Pyrrolidine Derivative
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP |
| LUMO Energy | -0.8 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP |
Note: The data in this table is representative of N-aryl pyrrolidine derivatives and is intended to be illustrative for this compound.
Conformational Analysis and Pseudorotation Studies of the Pyrrolidine Ring
The five-membered pyrrolidine ring in this compound is not planar and exhibits significant conformational flexibility. This flexibility is characterized by a phenomenon known as pseudorotation, which describes the continuous interconversion between various envelope (E) and twist (T) conformations.
Conformational analysis of substituted pyrrolidines is often performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. beilstein-journals.org Computational methods can map the potential energy surface of the pyrrolidine ring as a function of its puckering coordinates. The two primary puckering coordinates are the phase angle of pseudorotation (P) and the maximum puckering amplitude (φmax). The phase angle describes the position of the pucker around the ring, while the amplitude indicates the degree of deviation from planarity.
For this compound, the presence of substituents at the C2 and N1 positions significantly influences the conformational equilibrium. The bulky phenyl group on the nitrogen atom and the methyl group at the C2 position will sterically favor certain conformations over others. Generally, substituents on the pyrrolidine ring tend to occupy a pseudo-equatorial position to minimize steric strain. The N-acyl functionality, for example, tends to drive substituents at the 2- and 5-positions into a preferred axial orientation. researchgate.net The lack of an N-acyl group in this compound suggests a greater likelihood of an equatorial or quasi-equatorial position for the methyl group. researchgate.net
Table 2: Representative Pseudorotation Parameters for Substituted Pyrrolidines
| Conformation | Phase Angle (P) | Puckering Amplitude (φmax) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 2E (C2-endo) | 18° | 40° | 0.5 |
| E2 (C2-exo) | 198° | 40° | 0.0 |
Note: These parameters are illustrative and represent typical values for substituted pyrrolidines.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the reaction mechanisms involved in the synthesis of this compound. A common synthetic route is the N-arylation of 2-methylpyrrolidine (B1204830). nih.gov DFT calculations can be employed to map the energy profile of the reaction pathway, identifying transition states and intermediates.
For instance, in a transition-metal-catalyzed N-arylation reaction, computational models can help to understand the energetics of oxidative addition, reductive elimination, and other key steps in the catalytic cycle. By calculating the activation energies for different potential pathways, the most likely mechanism can be determined. These calculations can also shed light on the role of the catalyst, ligands, and reaction conditions in influencing the reaction rate and selectivity.
Another potential synthetic route is the reductive amination of a suitable keto-aldehyde with aniline (B41778), followed by cyclization. Computational studies can model each step of this process, providing insights into the stereoselectivity of the reaction, which is particularly important for a chiral molecule like this compound.
Table 3: Illustrative Calculated Activation Energies for a Hypothetical N-Arylation Reaction Step
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Method |
|---|---|---|---|
| Oxidative Addition | TS1 | 15.2 | DFT/B3LYP |
| C-N Bond Formation | TS2 | 22.5 | DFT/B3LYP |
Note: The data is hypothetical and serves to illustrate the type of information obtained from computational reaction mechanism studies.
Intermolecular Interactions and Hydrogen Bonding Networks in Pyrrolidine Derivatives
The solid-state structure and properties of this compound are governed by intermolecular interactions. While this molecule does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen atom. In the absence of strong donors, the crystal packing is likely dominated by van der Waals forces and potentially weak C-H···π interactions.
Computational methods, such as those based on DFT with dispersion corrections (DFT-D), are essential for studying these weak interactions. rsc.org The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to identify and characterize intermolecular interactions. rsc.org
In the crystalline state, the phenyl rings of adjacent molecules may engage in π-π stacking or T-shaped C-H···π interactions. The methyl group and the pyrrolidine ring protons can also participate in weak C-H···N or C-H···C interactions. Understanding these interactions is crucial for predicting crystal packing and related properties like melting point and solubility.
Table 4: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
|---|---|---|---|
| van der Waals | C, H | C, H | 0.1 - 2.0 |
| C-H···π | C-H (pyrrolidine/methyl) | Phenyl ring | 0.5 - 2.5 |
Note: The energy values are typical ranges for such interactions in organic molecules.
Spectroscopic Property Prediction and Validation through Theoretical Methods
Theoretical methods are extensively used to predict and validate the spectroscopic properties of molecules like this compound, aiding in their structural characterization.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. rsc.orgfigshare.commdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. mdpi.com By calculating the magnetic shielding tensors for a geometry-optimized structure, the chemical shifts can be predicted with a high degree of accuracy, especially when results are scaled to a reference compound like tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning experimental spectra and confirming the structure of the molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. bohrium.com While there is often a systematic overestimation of the vibrational frequencies, this can be corrected using empirical scaling factors. The calculated spectrum can be compared with the experimental spectrum to assign the observed vibrational modes to specific molecular motions, such as C-H stretching, C-N stretching, and phenyl ring vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comresearchgate.netrsc.org By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the phenyl ring.
Table 5: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Method |
|---|---|---|
| 13C NMR Chemical Shift (ipso-C of phenyl) | 145 ppm | DFT/GIAO |
| 1H NMR Chemical Shift (methyl protons) | 1.2 ppm | DFT/GIAO |
| IR Vibrational Frequency (C-N stretch) | 1150 cm-1 | DFT/B3LYP |
Note: The predicted values are illustrative and based on typical results for similar molecular structures.
Applications in Advanced Organic Synthesis
2-Methyl-1-phenyl-pyrrolidine Derivatives as Chiral Ligands in Asymmetric Catalysis
Chiral pyrrolidine (B122466) derivatives are widely employed as ligands for transition metals and as organocatalysts, proving to be effective controllers in asymmetric synthesis. nih.gov The C₂-symmetrical scaffold, often found in 2,5-disubstituted pyrrolidines, is a privileged structure in metal catalysis. nih.gov These ligands modify the reactivity and selectivity of a metal center, enabling the preferential formation of one of two possible enantiomeric products.
The design of effective chiral ligands is crucial for asymmetric catalysis. Chiral vicinal diamines, including those derived from the pyrrolidine framework, are important ligands for a variety of catalytic asymmetric reactions. nih.gov The synthesis of these ligands often starts from readily available chiral precursors. For instance, chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives, which are used in metal-catalyzed asymmetric reactions, can be synthesized through a multi-step process involving the formation of an intermediate followed by reduction and purification steps. nih.gov
A general synthetic approach to chiral diamine ligands can involve:
Reaction of a starting material, such as a chiral imine, with an organometallic reagent.
Cyclization to form the pyrrolidine ring.
Functional group manipulations, such as N-deprotection and reprotection, to introduce the desired diamine functionality. nih.gov
Purification of the final ligand, often involving extraction and chromatography techniques. nih.gov
The modular nature of these syntheses allows for the creation of a diverse library of ligands tailored for specific catalytic processes. nih.gov
Derivatives of this compound have demonstrated significant utility as ligands in key enantioselective carbon-carbon bond-forming reactions.
Henry (Nitroaldol) Reactions: The Henry reaction is a classic method for forming β-nitroalcohols, which are valuable synthetic intermediates. nih.govresearchgate.net The reaction is often catalyzed by a combination of a Lewis acid and a Brønsted base. nih.gov Chiral copper(II) complexes derived from ligands like (S)-2-aminomethylpyrrolidine have been used to catalyze the asymmetric Henry reaction between aldehydes and nitromethane. nih.gov The selectivity and yield of these reactions can be influenced by the specific ligand structure, the counter-anion in the complex, and the electronic properties of the aldehyde substrate. nih.gov For example, moderate to high yields and enantioselectivities have been achieved using such catalytic systems. nih.gov
Dialkylzinc Additions: The enantioselective addition of dialkylzinc reagents to aldehydes and imines is a fundamental method for creating chiral alcohols and amines. Chiral β-amino alcohols based on various scaffolds are effective promoters for these reactions. nih.govresearchgate.net Pyrrolidine-based ligands, such as (S)-2-(N,N-disubstituted aminomethyl)pyrrolidine derivatives, have been successfully employed as catalysts for the addition of diethylzinc (B1219324) to aldehydes. jst.go.jp The ligand structure plays a critical role in determining the enantioselectivity, with enantiomeric excesses (ee's) of up to 92% being reported in some cases. nih.gov
| Reaction Type | Catalyst System Example | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Henry Reaction | Cu(II)/(S)-2-aminomethylpyrrolidine derivative | Benzaldehydes + Nitromethane | 29-98 | 24-73 | nih.gov |
| Dialkylzinc Addition | 2-Azanorbornylmethanols/ZnEt₂ | N-(Diphenylphosphinoyl) imines | Up to 95 | Up to 92 | nih.gov |
| Dialkylzinc Addition | (S)-2-(N,N-Disubstituted aminomethyl)pyrrolidine/ZnEt₂ | Aldehydes | - | High | jst.go.jp |
Understanding the relationship between a ligand's structure and its catalytic activity (SAR) is essential for designing more efficient catalysts. nih.gov SAR studies reveal that factors like the steric bulk of substituents, the length of alkyl chains, and the presence of specific functional groups can greatly influence enantioselectivity. nih.gov For instance, in a series of pyrrolidine amide derivatives, the structure of the amide sidechain was found to be crucial for stereoselectivity by affecting the stability of the reaction intermediates. In another study on PPARα/γ dual agonists, the cis-configuration of substituents on the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov These insights allow for the rational design and optimization of chiral ligands for specific asymmetric transformations.
This compound Derived Organocatalysts in Asymmetric Transformations
In addition to their role as ligands in metal catalysis, chiral pyrrolidines are central to the field of organocatalysis. nih.govnih.gov Pyrrolidine-based organocatalysts, often derived from proline, are highly effective in promoting various asymmetric transformations. nih.gov These catalysts typically operate by forming transient iminium ions or enamines with the substrates, thereby activating them and controlling the stereochemical outcome of the reaction. rsc.org
New pyrrolidine-based organocatalysts with bulky substituents have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.govresearchgate.net The synthesis of these catalysts can be achieved from the chiral pool, for example, starting from chiral imines derived from (R)-glyceraldehyde acetonide. nih.gov The structural modifications of these organocatalysts, such as adding extra stereocenters or functional groups, are aimed at optimizing their efficiency and selectivity. nih.gov
Utilization as Synthetic Building Blocks for Complex Molecular Architectures
The pyrrolidine nucleus is one of the most common nitrogen heterocycles found in FDA-approved drugs and is a preferred scaffold in pharmaceutical science. nih.gov Consequently, variously substituted pyrrolidines, including this compound, are valuable building blocks for constructing new, complex molecules with potential biological activity. nih.govklinger-lab.de Their rigid, chiral structure makes them ideal starting points for the synthesis of natural products and pharmaceutical leads. For example, 2-(arylmethyl)pyrrolidines are key structural features in many natural products like (−)-tylophorine. nih.gov The synthesis of such complex molecules often relies on the stereochemical information embedded within the initial pyrrolidine building block. researchgate.net
Role as Chemical Intermediates in Multi-Step Synthesis
Multi-step synthesis is the process of creating a complex molecule through a sequence of chemical reactions. vapourtec.comfiveable.me In these extended synthetic sequences, this compound and its derivatives can act as crucial chemical intermediates. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The ability to efficiently synthesize and then further transform pyrrolidine-based intermediates is fundamental to the successful execution of a complex total synthesis. fiveable.me Flow chemistry, where reactions are run in continuous streams, has emerged as a powerful technique for multi-step synthesis, allowing for the seamless conversion of an intermediate from one step to the next, as demonstrated in the synthesis of the alkaloid natural product (±)-oxomaritidine. syrris.jp
Advanced Spectroscopic and Structural Elucidation in 2 Methyl 1 Phenyl Pyrrolidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Methyl-1-phenyl-pyrrolidine, both ¹H and ¹³C NMR spectroscopy are employed to assign the structure and determine the stereochemistry of the chiral center at the C2 position of the pyrrolidine (B122466) ring.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl group, the pyrrolidine ring, and the methyl group. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (δ 7.0-7.5 ppm). The protons on the pyrrolidine ring will show characteristic multiplets in the upfield region. The methine proton at the C2 position, being adjacent to the chiral center and the nitrogen atom, would likely appear as a multiplet. The protons on the C3, C4, and C5 carbons of the pyrrolidine ring would also present as multiplets, with their chemical shifts and coupling patterns providing valuable information about their spatial arrangement. The methyl group protons at the C2 position would appear as a doublet due to coupling with the adjacent methine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the pyrrolidine ring, and the methyl group. The chemical shifts of the pyrrolidine ring carbons are particularly informative for confirming the cyclic structure and the substitution pattern. The carbon of the methyl group would appear at a characteristic upfield chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C-H | 7.0 - 7.5 (m) | 115 - 150 |
| Pyrrolidine C2-H | Multiplet | ~60 - 70 |
| Pyrrolidine C3-H₂ | Multiplet | ~20 - 30 |
| Pyrrolidine C4-H₂ | Multiplet | ~20 - 30 |
| Pyrrolidine C5-H₂ | Multiplet | ~45 - 55 |
| C2-CH₃ | Doublet | ~15 - 25 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of bonds.
The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the phenyl group and the saturated amine ring. Key vibrational assignments would include:
C-H stretching vibrations: Aromatic C-H stretching bands are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl group would be observed just below 3000 cm⁻¹.
C=C stretching vibrations: Aromatic C=C stretching vibrations from the phenyl ring are expected in the region of 1600-1450 cm⁻¹.
C-N stretching vibrations: The C-N stretching vibration of the tertiary amine within the pyrrolidine ring and its connection to the phenyl group would likely be observed in the 1350-1000 cm⁻¹ region.
C-H bending vibrations: Bending vibrations for the CH₂ and CH₃ groups will be present in the 1470-1365 cm⁻¹ region.
Analysis of the IR spectrum of the related compound N-[2-Amino-4-(trifluoromethyl)phenyl]pyrrolidine shows characteristic C-H and N-H stretching frequencies that can be used as a reference for interpreting the spectrum of this compound. nist.gov
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-N | 1350 - 1000 | Stretching |
| CH₂/CH₃ | 1470 - 1365 | Bending |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. Electron ionization (EI) is a common method used to generate ions, which often leads to fragmentation of the molecule.
The mass spectrum of this compound (C₁₁H₁₅N) would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (161.25 g/mol ). hoffmanchemicals.com The fragmentation pattern is crucial for structural elucidation. Key fragmentation pathways for amines often involve α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org
For this compound, the following fragmentation patterns can be anticipated:
α-Cleavage: Loss of the methyl group at the C2 position would result in a fragment ion at m/z 146. Alternatively, cleavage of the bond between C2 and C3 of the pyrrolidine ring could occur.
Loss of the phenyl group: Fragmentation leading to the loss of the phenyl group (C₆H₅) would generate a fragment at m/z 84.
Ring opening and subsequent fragmentation: The pyrrolidine ring can undergo opening followed by a series of fragmentations, leading to smaller charged species.
The mass spectrum of 2-methylpyrrolidine (B1204830) shows a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ fragment, which provides insight into the fragmentation of the pyrrolidine ring itself. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion |
| 146 | [C₁₀H₁₂N]⁺ | Loss of CH₃ |
| 84 | [C₅H₁₀N]⁺ | Loss of C₆H₅ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule in the solid state.
While a crystal structure for this compound is not available in the searched literature, the crystal structure of a closely related compound, 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, has been reported. nih.gov This structure reveals that the five-membered pyrrolidine ring adopts an envelope conformation. nih.gov It is reasonable to expect that the pyrrolidine ring in this compound would also adopt a similar non-planar conformation, likely an envelope or a twisted conformation, to minimize steric strain.
A crystallographic study of this compound would definitively establish the stereochemistry at the C2 chiral center, the conformation of the pyrrolidine ring, and the relative orientation of the phenyl and methyl substituents.
Interactive Data Table: Expected Structural Parameters for this compound (based on related structures)
| Parameter | Expected Value |
| C-N Bond Length (pyrrolidine) | ~1.47 Å |
| C-C Bond Length (pyrrolidine) | ~1.53 Å |
| Pyrrolidine Ring Conformation | Envelope or Twist |
| Dihedral Angle (Phenyl-Pyrrolidine) | Variable, depending on crystal packing |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed. google.com This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection could be achieved using a UV detector, as the phenyl group will absorb UV light. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. A capillary column with a nonpolar or moderately polar stationary phase would be used for separation. keikaventures.com A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) could be used for detection, with the latter offering higher selectivity for nitrogen-containing compounds. keikaventures.com GC coupled with mass spectrometry (GC-MS) would provide both separation and structural identification of the compound and any impurities.
Interactive Data Table: General Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV |
| GC | Nonpolar or moderately polar capillary column | Helium or Nitrogen | FID or NPD |
Conclusion and Future Research Directions
Summary of Current Academic Understandings and Achievements
The academic community's understanding of N-aryl pyrrolidines, including the 2-methyl-1-phenyl variant, is rooted in their significance as "privileged scaffolds." The pyrrolidine (B122466) ring's non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a valuable attribute in drug discovery and catalyst design. mdpi.comnih.govnih.gov
Key Achievements:
Synthetic Methodologies: A robust portfolio of synthetic methods for N-aryl pyrrolidines has been established. Key achievements include the widespread application of transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Evans-Lam couplings, for the crucial N-aryl bond formation. nih.gov Additionally, reductive amination of 1,4-dicarbonyl compounds with anilines, often catalyzed by metals like iridium, provides an efficient route to these structures. nih.gov
Asymmetric Synthesis: Given the chirality of 2-substituted pyrrolidines, significant progress has been made in asymmetric synthesis. Strategies often employ the chiral pool, starting from natural amino acids like proline, or utilize asymmetric lithiation of N-Boc-pyrrolidine followed by electrophilic trapping. rsc.orgnih.govyork.ac.uk These methods are crucial for accessing enantiomerically pure compounds for applications in organocatalysis and pharmacology.
Role in Organocatalysis: Chiral pyrrolidine derivatives are central to the field of asymmetric organocatalysis. mdpi.com While specific research on 2-methyl-1-phenyl-pyrrolidine as a catalyst is not prominent, its structural elements are found in highly successful catalysts like diarylprolinol silyl (B83357) ethers, which activate substrates through enamine or iminium ion formation. mdpi.com The interplay between the nitrogen atom's basicity and the steric influence of its substituents is well-understood to be critical for controlling stereoselectivity. nih.gov
Foundation for Bioactive Molecules: The N-aryl pyrrolidine scaffold is a core component in numerous biologically active compounds, demonstrating activities as anticancer, anti-inflammatory, and central nervous system agents. nih.govresearchgate.netnih.gov This has cemented its status as a valuable pharmacophore in medicinal chemistry.
| Synthetic Strategy | Description | Catalyst/Reagent Example | Key Advantage |
| Buchwald-Hartwig Amination | Cross-coupling of an aryl halide/triflate with a pyrrolidine. | Palladium or Copper complexes | High functional group tolerance and broad substrate scope. nih.gov |
| Reductive Amination | Reaction of a 1,4-dicarbonyl compound with an aniline (B41778), followed by reduction. | Iridium or Ruthenium catalysts with a hydrogen donor (e.g., formic acid). nih.govresearchgate.net | Atom-economical, often uses readily available starting materials. |
| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene dipolarophile. | Lewis acids (e.g., Copper(I), Silver(I) salts). sci-hub.sewikipedia.org | High stereocontrol in the formation of the pyrrolidine ring. |
| Asymmetric Deprotonation | Enantioselective lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile. | s-BuLi / (-)-sparteine | Provides access to enantioenriched 2-substituted pyrrolidines. nih.gov |
Emerging Research Avenues in this compound Chemistry
Current research is focused on moving beyond classical synthetic methods to develop more sophisticated and efficient ways to synthesize and modify the this compound scaffold.
Direct C-H Functionalization: A major emerging frontier is the direct functionalization of C-H bonds, particularly at the α-position to the nitrogen atom. researchgate.netrsc.org This strategy avoids the need for pre-functionalized substrates, offering a more atom-economical and efficient pathway to complex derivatives. Photoredox and enzymatic catalysis are being explored to achieve these transformations with high selectivity under mild conditions. researchgate.netresearchgate.net A recent study demonstrated the use of hemoprotein variants for the enantioselective α-C–H functionalization of N-phenylpyrrolidine, highlighting the potential of biocatalysis in this area. researchgate.net
Biocatalysis and Enzymatic Synthesis: The use of enzymes to perform challenging chemical transformations is a rapidly growing field. Engineered enzymes, such as variants of cytochrome P450, are being developed to catalyze intramolecular C(sp³)–H amination of organic azides, providing a novel and highly enantioselective route to chiral pyrrolidines. acs.org This "new-to-nature" enzymatic approach could be applied to produce complex derivatives of the this compound core.
Advanced Catalysis Design: Research is ongoing to design next-generation chiral catalysts based on the pyrrolidine framework. This includes incorporating the pyrrolidine scaffold into complex ligands for gold(I) catalysis, which is effective in activating alkynes for cycloaddition reactions. nih.govresearchgate.net The development of catalysts where the chiral pyrrolidine unit is strategically placed to create a well-defined chiral pocket is a key objective.
Deuterium (B1214612) Labeling for Drug Development: The site-specific incorporation of deuterium can improve the pharmacokinetic properties of drug candidates. Emerging strategies combine H/D exchange with asymmetric synthesis, such as 1,3-dipolar cycloadditions, to create α-deuterated chiral pyrrolidine derivatives with high enantioselectivity and deuterium incorporation. nih.gov This avenue could enhance the therapeutic potential of new drugs based on the this compound scaffold.
Challenges and Opportunities in Advanced Synthesis and Application Development
Despite significant progress, several challenges remain, which in turn create opportunities for innovation in the chemistry of this compound and related compounds.
| Challenge | Opportunity |
| Reliance on Precious Metals: Many key synthetic methods (e.g., N-arylation, reductive amination) rely on expensive and potentially toxic precious metal catalysts like palladium, iridium, and ruthenium. nih.govresearchgate.net | Development of catalytic systems based on more abundant and sustainable first-row transition metals (e.g., iron, copper, nickel) or metal-free approaches. |
| Stereochemical Control: Achieving perfect control over multiple stereocenters during the synthesis and functionalization of polysubstituted pyrrolidines remains a significant hurdle. nih.gov | Designing novel organocatalysts or bifunctional catalysts that can orchestrate complex cascade reactions with high stereofidelity. Applying computational tools to predict and rationalize stereochemical outcomes. nih.gov |
| Limited Substrate Scope: Some highly selective catalytic systems are effective only for a narrow range of substrates, limiting their general applicability. | Creation of more robust and versatile catalytic platforms, possibly through directed evolution of enzymes or the development of modular, tunable ligands for metal catalysts. acs.org |
| "Flat" vs. "3D" Molecules in Drug Discovery: While the pyrrolidine scaffold provides 3D character, there is a continuous need to develop synthetic methods that can introduce greater molecular complexity and escape "flatland" in medicinal chemistry. nih.gov | Leveraging C-H functionalization and other late-stage modification techniques to build upon the this compound core, creating diverse libraries of complex, sp³-rich molecules for biological screening. rsc.org |
A significant opportunity lies in the application of computational chemistry. The use of Density Functional Theory (DFT) calculations and novel analysis tools is becoming instrumental in understanding the non-covalent interactions within a catalyst's chiral pocket, allowing for the rational design of new catalysts rather than relying solely on empirical screening. nih.govresearchgate.net
Prospects for Novel Transformations and Functionalization Strategies
The future of this compound chemistry will likely be defined by the development of novel, highly selective, and sustainable chemical transformations.
Catalytic Asymmetric C-H Functionalization: The continued evolution of catalysts—be they metallic, organic, or enzymatic—for the direct and enantioselective functionalization of C(sp³)–H bonds will be transformative. This will enable the conversion of the simple this compound scaffold into a wide array of complex, high-value chiral molecules in a single step.
Cascade and Multicomponent Reactions: Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (cascade reactions) is a major goal for synthetic efficiency. Future research will likely focus on developing catalysts that can initiate and control complex cascades to build polysubstituted pyrrolidine systems from simple precursors in one pot. researchgate.net
N-De-arylation and Re-functionalization: While much focus is on creating the N-aryl bond, developing efficient methods to cleave it could be equally valuable. This would allow the N-phenyl group to be used as a temporary directing group for functionalizing the pyrrolidine ring, after which it could be removed and replaced with other substituents, adding a new layer of synthetic versatility. rsc.org
Integration of Flow Chemistry: The use of continuous flow technologies for the synthesis of pyrrolidines offers opportunities for improved safety, scalability, and reaction control. Future work may see the integration of challenging transformations, such as those involving hazardous reagents or photochemistry, into automated flow platforms for the on-demand synthesis of this compound derivatives.
Q & A
Q. What synthetic methodologies are effective for preparing 2-Methyl-1-phenyl-pyrrolidine?
- Methodological Answer : A microwave-assisted nucleophilic aromatic substitution (SNAr) approach is commonly employed. For example, heating 2-fluorobenzaldehyde derivatives with pyrrolidine analogs in dimethylformamide (DMF) at 150°C for 20 hours, using potassium carbonate as a base, yields substituted pyrrolidine derivatives with ~93% efficiency. Post-reaction extraction with ethyl acetate, followed by drying (MgSO₄) and solvent removal under reduced pressure, isolates the product . Key Data :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Fluorobenzaldehyde, Pyrrolidine | DMF | 150°C | 20 h | 93% |
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) combined with refinement via SHELXL (a module of the SHELX suite) resolves bond lengths, angles, and torsional parameters. Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams to depict atomic displacement . Critical Steps :
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Apply full-matrix least-squares methods with SHELXL-2018/3.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific toxicity data for this compound may be limited, general guidelines include:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical advice .
- Fire Safety : Use CO₂ or dry chemical powder extinguishers; avoid water jets due to potential splashing .
Advanced Research Questions
Q. How can ring puckering and conformational dynamics of this compound be quantified?
- Methodological Answer : Apply Cremer and Pople’s puckering coordinates to analyze out-of-plane displacements. For a five-membered ring, calculate the puckering amplitude () and phase angle () using atomic coordinates from SC-XRD data. Software like Gaussian or ORCA can model pseudorotation barriers via density functional theory (DFT) . Example Parameters :
| Parameter | Definition | Value Range |
|---|---|---|
| Puckering amplitude | 0.2–0.6 Å | |
| Pseudorotation phase | 0–360° |
Q. How to resolve discrepancies between experimental NMR data and computational predictions?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., B3LYP/6-311+G(d,p)) by comparing calculated chemical shifts with experimental H/C NMR spectra.
- Step 2 : Account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) using implicit solvation models (e.g., PCM).
- Step 3 : Check for dynamic effects (e.g., ring inversion) via variable-temperature NMR to identify conformational averaging .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysis : Use (R)- or (S)-BINAP ligands with palladium catalysts for Suzuki-Miyaura couplings to control stereochemistry.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Crystallization : Opt for diastereomeric salt formation with tartaric acid derivatives to isolate enantiomers .
Data Contradiction Analysis
- Example Issue : Conflicting SC-XRD and DFT bond length predictions (e.g., C-N bond).
- Resolution :
Verify hydrogen atom placement in XRD refinement (SHELXL’s HFIX command).
Re-optimize DFT geometry with dispersion corrections (e.g., D3BJ) to account for weak interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
